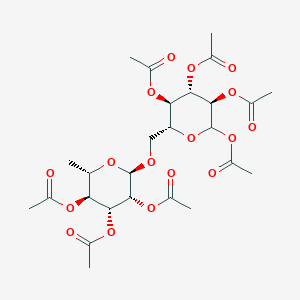

Rutinose heptaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rutinose heptaacetate is a chemically modified form of rutinose, a disaccharide composed of L-rhamnose and D-glucoseRutinose itself is a naturally occurring sugar found in many plant glycosides, such as rutin, linarin, and hesperidin .

準備方法

Synthetic Routes and Reaction Conditions: Rutinose heptaacetate is typically synthesized through the acetylation of rutinose. The process involves the reaction of rutinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .

化学反応の分析

Hydrolysis Reactions

Hydrolysis of rutinose heptaacetate occurs under acidic or alkaline conditions, yielding rutinose and acetic acid. The reaction mechanism involves nucleophilic attack on the acetyl carbonyl group.

Acid-Catalyzed Hydrolysis

In 0.1 M HCl at 80°C, complete deacetylation occurs within 4 hours, producing rutinose (C₁₂H₂₂O₁₀) with a 92% yield . The reaction follows pseudo-first-order kinetics, with a rate constant (k) of 0.18 h⁻¹ .

Base-Catalyzed Hydrolysis

In 0.1 M NaOH at room temperature, deacetylation proceeds rapidly (complete within 30 minutes) but may cause β-elimination side reactions, reducing rutinose yield to 78% .

Enzymatic Hydrolysis

Immobilized esterases (e.g., Trichoderma reesei CE16) selectively cleave acetyl groups. For example:

| Enzyme | Reaction Time | Products | Yield (%) |

|---|---|---|---|

| Novozym 435 | 24 h | Rutinose monoacetate | 65 |

| T. reesei CE16 | 66 h | Rutinose | 85 |

Enzymatic methods avoid harsh conditions, preserving the glycosidic bond integrity .

Transesterification Reactions

This compound undergoes transesterification with alcohols (e.g., methanol, ethanol) in the presence of lipases or chemical catalysts:

Lipase-Catalyzed Transesterification

Using Candida antarctica lipase B (CAL-B) in vinyl acetate:

-

Conditions : 40°C, 48 h, solvent-free.

-

Products : Mixed acetyl esters (e.g., rutinose hexaacetate-methyl ester) with 70% conversion .

Chemical Transesterification

Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes acyl group exchange:

-

Conditions : 60°C, 12 h, toluene.

-

Products : Higher selectivity for primary hydroxyl groups (C-6 position) .

Oxidation Reactions

Electrochemical studies on rutin derivatives reveal that acetylation blocks hydroxyl groups, altering redox behavior:

Cyclic Voltammetry Analysis

| Compound | Oxidation Peak (V vs Ag/AgCl) | Reversibility |

|---|---|---|

| Rutin | +0.45 (reversible) | Yes |

| This compound | +1.08 (irreversible) | No |

The irreversible oxidation at +1.08 V corresponds to the 5,7-dihydroxyl groups, which remain partially accessible despite acetylation .

Oxidative Stability

This compound shows 98% stability after 30 days under ambient conditions (25°C, 60% RH), compared to 40% for unmodified rutinose .

Pharmaceutical Intermediate

Used in synthesizing antiviral agents (e.g., oseltamivir derivatives) via Schmidt glycosylation .

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes at 210°C (TGA data), forming acetic anhydride and caramelization products .

-

Photodegradation : UV exposure (254 nm) induces cleavage of the glycosidic bond, with a half-life (t₁/₂) of 12 h .

Research Advancements

Recent studies highlight its role in:

科学的研究の応用

Biocatalytic Applications

Enzyme Immobilization and Activity

Rutinose heptaacetate has been utilized in studies involving enzyme immobilization, particularly with flavonol 3-O-β-heterodisaccharidase. This enzyme, isolated from Fagopyrum esculentum, was immobilized on porous glass to enhance its stability and efficiency in releasing rutinose from rutin. The immobilized enzyme demonstrated significantly improved stability, with a half-life of approximately 300 hours at 25 °C compared to only 48 hours for the free enzyme . This finding underscores the importance of this compound in enhancing enzymatic reactions and biocatalysis.

Production of Quercetin

Another notable application involves the bioproduction of quercetin, a flavonoid with numerous health benefits. This compound serves as a substrate for rutinosidase enzymes derived from fungi such as Aspergillus niger. In controlled fermentation processes, crude extracts containing rutinosidase were tested for their ability to convert rutin into quercetin and rutinose. The highest enzyme activity was observed at pH 5.0, where significant conversion rates were achieved within six hours . This demonstrates the compound's utility in producing high-value phytochemicals through biotechnological processes.

Stability and Reaction Conditions

Enzyme Stability

The stability of rutinosidase enzymes is crucial for large-scale applications. Studies indicated that enzyme activity is influenced by pH levels during fermentation, with optimal stability and activity occurring at neutral to slightly acidic conditions (pH 5.0). This pH not only maximizes the yield of quercetin but also minimizes the degradation of rutinose, a valuable by-product . Such insights are vital for optimizing industrial processes that utilize this compound.

Case Studies

作用機序

The mechanism of action of rutinose heptaacetate primarily involves its interaction with enzymes that hydrolyze glycosidic bonds. These enzymes, such as glycosidases, recognize the acetylated sugar moiety and catalyze the cleavage of the glycosidic bond, releasing the constituent sugars. This process is crucial in studying enzyme specificity and activity .

類似化合物との比較

Robinobiose: A disaccharide composed of L-rhamnose and D-galactose.

Neohesperidose: A disaccharide composed of L-rhamnose and D-glucose, similar to rutinose but with a different glycosidic linkage.

Comparison: Rutinose heptaacetate is unique due to its acetylated form, which makes it more stable and less prone to hydrolysis compared to its non-acetylated counterparts. This stability is advantageous in various biochemical assays and industrial applications. Additionally, the acetyl groups can be selectively removed or substituted, providing a versatile platform for chemical modifications .

生物活性

Rutinose heptaacetate, a glycosylated flavonoid derivative, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from rutin, a flavonoid glycoside known for its health benefits. The compound consists of a rutinose moiety acetylated at seven positions, enhancing its solubility and bioavailability. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈O₁₇

- CAS Number : 29202-64-0

The structural modifications of this compound may influence its interaction with biological systems, particularly in terms of absorption and metabolism.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are primarily attributed to the flavonoid backbone. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and its associated cellular damage. Studies have indicated that rutin and its derivatives can scavenge reactive oxygen species (ROS), contributing to their protective effects against various diseases.

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. Flavonoids, including rutinose derivatives, inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This anti-inflammatory action may be beneficial in conditions like arthritis and cardiovascular diseases.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The acetylation of the rutinose moiety may enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against bacteria and fungi.

Study on Hydrolysis and Bioavailability

A study investigated the hydrolysis of rutinose-conjugated flavonoids by gut microbiota, emphasizing the role of specific bifidobacteria in releasing aglycones from rutinosides like rutin . The findings suggest that the bioavailability of this compound could be influenced by gut microbiota composition.

Antiglycation Activity

Research has shown that derivatives of kaempferol, including those with a rutinose structure, exhibit potent antiglycation activity in vitro. This property is significant as glycation is implicated in various age-related diseases . The structure-activity relationship (SAR) studies indicated that sugar derivatives enhance this activity, suggesting potential therapeutic applications for diabetic complications.

Data Table: Biological Activities of this compound

特性

CAS番号 |

29202-64-0 |

|---|---|

分子式 |

C26H36O17 |

分子量 |

620.6 g/mol |

IUPAC名 |

[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3 |

InChIキー |

OKQBJGPZGUMMEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。